molecular formula C14H9BrClN5O2S3 B2551077 5-bromo-2-chloro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 391868-60-3

5-bromo-2-chloro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2551077
CAS RN: 391868-60-3
M. Wt: 490.79
InChI Key: GJVCIUGWZAJCPZ-UHFFFAOYSA-N
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Description

The compound appears to be a complex molecule featuring a benzamide moiety substituted with bromo, chloro, and a thiadiazole group. The presence of thiazole and thiadiazole rings suggests potential biological activity, as these heterocycles are often found in pharmacologically active compounds.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the thiazole and thiadiazole rings, followed by their functionalization with the appropriate halogens and the attachment of the benzamide group. While the provided papers do not directly describe the synthesis of this exact compound, they do provide insight into similar synthetic routes. For example, the synthesis of substituted benzothiazol-2-ylimino thiazolidones as described in paper involves the formation of thiazolidone rings, which could be a related process to the synthesis of the thiadiazole ring in our target compound.

Molecular Structure Analysis

The molecular structure of the compound would be characterized by the presence of multiple heterocyclic rings, which can significantly influence its chemical properties and reactivity. The analytical and spectral data, such as IR, NMR, and mass spectrometry, would be crucial in confirming the structure of such a compound, as mentioned in the synthesis of related compounds .

Chemical Reactions Analysis

The compound's reactivity would be influenced by the presence of the halogen substituents and the potential for nucleophilic substitution reactions, as seen in the reactions of bromobenzo thiadiazole derivatives . The amino group attached to the thiazole ring could also participate in various chemical reactions, potentially acting as a nucleophile.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of halogens suggests a relatively high molecular weight and possibly low solubility in water. The heterocyclic rings could contribute to the compound's stability and potential biological activity. The spectral data provided in the papers for related compounds would be indicative of the types of analysis required to determine these properties .

Scientific Research Applications

Synthesis and Antifungal Agents

  • Synthesis of Antifungal Agents : Research on the synthesis of various benzamide derivatives, including thiazole and thiadiazole moieties, has shown potential antifungal properties. These compounds are synthesized through reactions involving bromoacetyl salicylamide, thiourea, and other reactants, leading to the creation of compounds with possible antifungal applications (Narayana et al., 2004).

Anticancer Research

  • Design and Synthesis of Anticancer Agents : The development of urea and thiourea derivatives containing benzimidazole groups has been explored for their potential as anticancer agents. These compounds were synthesized and tested against breast cancer cell lines, showing the capability to induce apoptosis through caspase-3/7 activation, suggesting their utility in cancer research (Siddig et al., 2021).

Synthesis Techniques

  • Microwave-Assisted Synthesis for Anticancer Evaluation : A study on the microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives highlighted a novel approach to efficiently produce compounds with significant anticancer activity. This research not only showcases a method for rapid synthesis but also evaluates the biological activity of the synthesized compounds against various cancer cell lines, indicating the potential for these compounds to serve as leads for anticancer drugs (Tiwari et al., 2017).

Novel Compounds and Characterization

  • Development of Benzimidazole Derivatives : The creation of novel thiourea-/urea-benzimidazole derivatives as anticancer agents exemplifies the ongoing exploration of new chemical entities for therapeutic applications. These derivatives have been characterized and assessed for their efficacy against breast cancer cell lines, offering insights into their potential use in treating cancer (Siddig et al., 2021).

properties

IUPAC Name

5-bromo-2-chloro-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrClN5O2S3/c15-7-1-2-9(16)8(5-7)11(23)19-13-20-21-14(26-13)25-6-10(22)18-12-17-3-4-24-12/h1-5H,6H2,(H,17,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVCIUGWZAJCPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrClN5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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